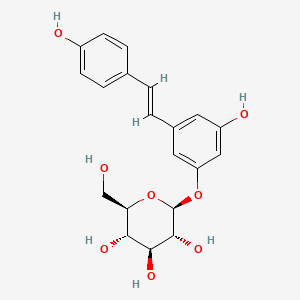
Ponasterone A
Übersicht
Beschreibung
Ponasterone A is a steroid hormone that belongs to the class of ecdysteroids. These compounds are primarily found in arthropods and some plants. This compound is known for its role in regulating molting and metamorphosis in insects. It is an analog of ecdysone, another well-known ecdysteroid.
Wissenschaftliche Forschungsanwendungen
In Vivo
In vivo studies of ponasterone A have been conducted to investigate the pharmacological effects of the compound. These studies have focused on the effects of this compound on the cardiovascular system, the immune system, and the central nervous system.
In Vitro
In vitro studies of ponasterone A have been conducted to study the biochemical and physiological effects of the compound. These studies have focused on the effects of this compound on cell proliferation, apoptosis, and gene expression.
Wirkmechanismus
Ponasterone A exerts its effects by binding to ecdysteroid receptors, which are a type of nuclear receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of specific genes involved in molting and metamorphosis. The signaling cascade involves the activation of G protein-coupled receptors, which regulate rapid cellular responses such as calcium release and protein phosphorylation . This mechanism allows for precise control of gene expression and cellular responses .
Biologische Aktivität
Ponasterone A has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidative, anti-allergic, and anti-cancer activities. It has also been found to have immunomodulatory, neuroprotective, and antidiabetic activities.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in signal transduction, as well as to modulate the expression of certain genes involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ponasterone A in laboratory experiments include its ease of synthesis, its ability to modulate signal transduction pathways, and its wide range of biological activities. The limitations of using this compound in laboratory experiments include its potential for toxicity and its limited availability.
Zukünftige Richtungen
The future directions for research on ponasterone A include further investigation of its pharmacological effects in vivo, further study of its biochemical and physiological effects in vitro, and further study of its mechanism of action. Additionally, further study of the potential therapeutic applications of this compound in the treatment of various diseases and conditions is warranted. Furthermore, further research on the safety and efficacy of this compound in humans is needed. Finally, further research on the potential synergistic effects of this compound with other compounds is needed.
Safety and Hazards
Ponasterone A may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . In case of exposure, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, flush eyes with water as a precaution in case of eye contact, and never give anything by mouth to an unconscious person .
Biochemische Analyse
Biochemical Properties
Ponasterone A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to the ecdysone receptor, a nuclear receptor that regulates gene expression. This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This compound also interacts with coactivators and corepressors, which further influence gene expression .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to regulate the expression of genes involved in cell growth, differentiation, and apoptosis. It also affects the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which play critical roles in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ecdysone receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change that allows it to dimerize and bind to specific DNA sequences known as ecdysone response elements. This binding recruits coactivators and the transcriptional machinery, leading to the activation or repression of target genes. This compound also influences the activity of other transcription factors and signaling molecules, further modulating gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and can maintain its activity for extended periods. Its effects on cellular function may change over time due to factors such as degradation, cellular adaptation, and changes in receptor expression levels. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular behavior, highlighting its potential for use in gene regulation studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively induce gene expression and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including disruption of normal cellular function and induction of apoptosis. Studies have identified threshold doses for various effects, providing valuable information for optimizing its use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to steroid metabolism and gene regulation. It interacts with enzymes such as cytochrome P450s, which are involved in the biosynthesis and metabolism of steroids. This compound also affects metabolic flux and metabolite levels, influencing processes such as energy production and lipid metabolism. These interactions highlight the complex role of this compound in cellular metabolism and its potential impact on overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to various compartments, including the nucleus, where it exerts its gene regulatory effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. It is primarily localized in the nucleus, where it binds to the ecdysone receptor and regulates gene expression. Additionally, this compound may undergo post-translational modifications that influence its localization and activity. These modifications can direct this compound to specific compartments or organelles, further modulating its effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ponasterone A can be synthesized through various methods. One efficient method involves the use of recombinant Escherichia coli harboring the glycosyltransferase GTBP1. This method achieves a high molar yield of 92.7% in a biphasic system with in situ product removal . Another approach involves the chemical synthesis from 20-hydroxyecdysone, although this method is more complex and yields are relatively low .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex molecular structure and low natural abundance. Biocatalytic approaches using microorganisms such as Bacillus pumilus have shown promise for large-scale production. These methods offer high selectivity, mild reaction conditions, and environmental compatibility .
Analyse Chemischer Reaktionen
Ponasterone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products.
Reduction: Reduction reactions of this compound are less common but can be achieved under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have been studied for their biological activities .
Vergleich Mit ähnlichen Verbindungen
Ponasterone A is similar to other ecdysteroids such as:
Ecdysone: The primary molting hormone in insects, structurally similar but with different biological activities.
20-Hydroxyecdysone: Another well-known ecdysteroid with similar functions but different potency and applications.
Muristerone A: A synthetic analog with gene-inducing properties similar to this compound.
This compound is unique due to its high bioactivity and specific applications in gene expression systems. Its ability to induce gene expression with high tissue specificity makes it a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYYBCXMCWDUAZ-JJJZTNILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040595 | |
| Record name | Ponasterone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13408-56-5 | |
| Record name | Ponasterone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13408-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ponasterone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponasterone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PONASTERONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84986BG3NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ponasterone A binds to the ecdysone receptor (EcR) with high affinity, forming a complex with ultraspiracle protein (USP) [, , , , ]. This complex acts as a transcription factor, binding to specific DNA sequences called ecdysone response elements (EcREs) and regulating gene expression [, ]. This ultimately leads to a cascade of events, including molting in insects and crustaceans [, , , , ].
A:
- Spectroscopic Data:
A: this compound is stable in ethanol solution for at least four months at 20°C []. Its stability in other solvents or under different conditions has not been extensively reported in these papers.
ANone: this compound is not known to possess catalytic properties. Its primary applications stem from its biological activity as an ecdysteroid.
A: Computational methods like molecular docking have been used to predict the binding affinity of this compound and other ecdysteroids to the EcR [, ]. This can be useful for screening potential insecticides and understanding structure-activity relationships.
A: The presence of hydroxyl groups at C-20 and C-22 is crucial for the biological activity of this compound and other ecdysteroids []. Modifications to the side chain at C-20:C-22 can significantly impact its potency [, ]. For example, this compound is generally more potent than ecdysone, which lacks a hydroxyl group at C-25 [, ].
A: While stable in ethanol at 20°C for extended periods [], specific formulation strategies to further enhance stability, solubility, or bioavailability have not been discussed in these research papers.
ANone: The provided research papers primarily focus on the biological activity and characterization of this compound. Information regarding specific SHE regulations, compliance, risk minimization, or responsible practices is not discussed.
ANone: Information regarding the toxicity, adverse effects, and safety profile of this compound in mammals, including potential long-term effects, is not available in these research papers.
A: Several other phytoecdysteroids with similar biological activity to this compound have been identified, such as 20-hydroxyecdysone, inokosterone, cyasterone, and muristerone A [, , , , ]. These compounds exhibit varying potencies and might be explored as alternatives depending on the specific application.
ANone: Key resources include:
- Cell lines: Insect cell lines like Drosophila Kc cells and Sf9 cells are valuable for studying EcR activity and screening potential ligands [, , , , ].
- Antibodies: Monoclonal antibodies against DmEcR and DmUSP facilitate the identification and characterization of ecdysteroid receptor components [].
- Analytical techniques: HPLC, mass spectrometry, and NMR are essential for isolating, characterizing, and quantifying this compound and its metabolites [, , , ].
ANone:
- Discovery of ecdysone: Butenandt and Karlson's isolation of ecdysone from silkworm pupae marked the beginning of ecdysteroid research [].
- Identification of this compound: Nakanishi, Takemoto and colleagues discovered this compound as a potent phytoecdysteroid [, ].
- Development of radiolabeled this compound: The synthesis of [3H]this compound enabled significant advancements in studying ecdysteroid receptors [, ].
ANone: this compound research bridges several disciplines, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





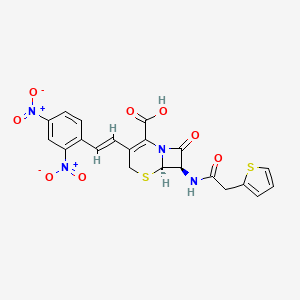
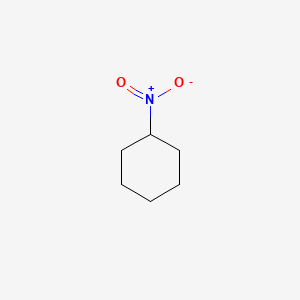
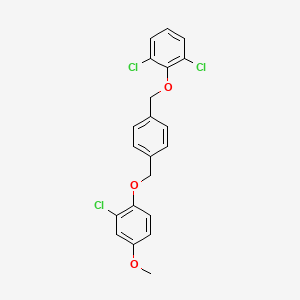
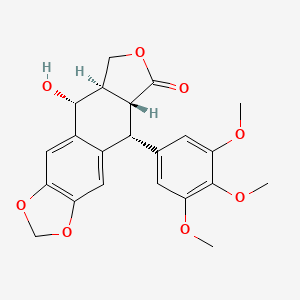


![3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B1678974.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)

